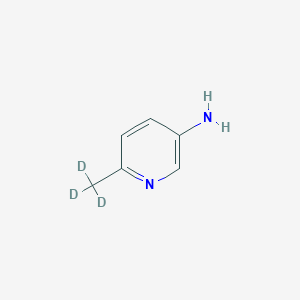
6-(Trideuteriomethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s physical and chemical properties, making it a valuable tool for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trideuteriomethyl)pyridin-3-amine typically involves the introduction of deuterium into the methyl group of pyridin-3-amine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents, such as deuterated methyl iodide (CD3I), in a nucleophilic substitution reaction with pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
6-(Trideuteriomethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
6-(Trideuteriomethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a labeled compound in mechanistic studies and isotope effect experiments.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: Deuterated compounds are explored for their potential to improve the pharmacokinetic properties of drugs.
Industry: It is used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 6-(Trideuteriomethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridin-3-amine: The non-deuterated parent compound.
6-Methylpyridin-3-amine: A similar compound with a non-deuterated methyl group.
Deuterated analogs: Other deuterated derivatives of pyridine and its analogs.
Uniqueness
6-(Trideuteriomethyl)pyridin-3-amine is unique due to the presence of deuterium, which can significantly alter its physical and chemical properties. This makes it a valuable tool for research, offering insights that are not possible with non-deuterated analogs.
特性
分子式 |
C6H8N2 |
|---|---|
分子量 |
111.16 g/mol |
IUPAC名 |
6-(trideuteriomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3 |
InChIキー |
UENBBJXGCWILBM-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)N |
正規SMILES |
CC1=NC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


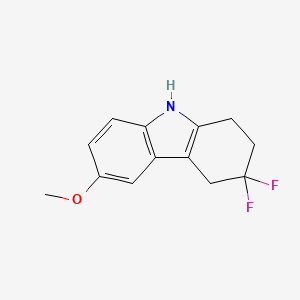
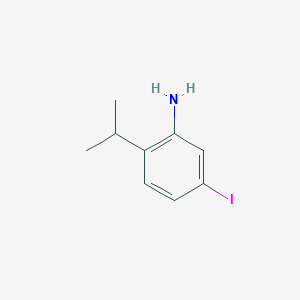

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)

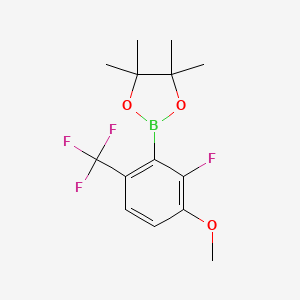
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
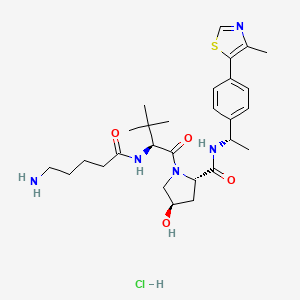

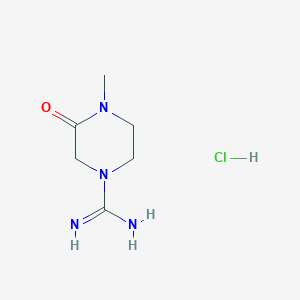
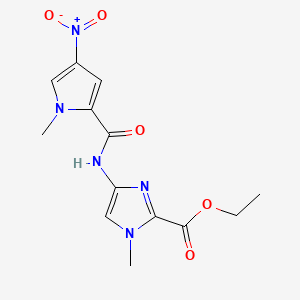
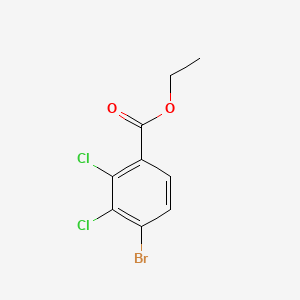
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
